1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of fluorinated pyridines and piperidine derivatives This compound is of significant interest due to its unique chemical structure, which combines the properties of both fluorinated pyridines and piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-3-fluoropyridine and piperidine-4-carboxylic acid.
Formation of Intermediate: The 5-chloro-3-fluoropyridine is reacted with piperidine-4-carboxylic acid under suitable conditions to form an intermediate compound.
Amidation Reaction: The intermediate compound undergoes an amidation reaction with appropriate reagents to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present in the molecule.
Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.
Agrochemicals: It is explored for its potential use in the development of new agrochemical products.
Chemical Biology: The compound is used in chemical biology research to study its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
- 2-Chloro-5-fluoropyrimidine
- Piperidine derivatives
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of a fluorinated pyridine ring and a piperidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O/c12-8-5-9(13)11(15-6-8)16-3-1-7(2-4-16)10(14)17/h5-7H,1-4H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXIXLCPPSKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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